
Aluminium trilinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium trilinoleate is a chemical compound formed by the reaction of aluminium with linoleic acid. Linoleic acid is a polyunsaturated omega-6 fatty acid commonly found in many vegetable oils. This compound is known for its applications in various industrial processes, particularly in the production of coatings and inks due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminium trilinoleate can be synthesized through the reaction of aluminium salts with linoleic acid. The process typically involves the following steps:
Preparation of Linoleic Acid Solution: Linoleic acid is dissolved in an appropriate solvent, such as ethanol or hexane.
Reaction with Aluminium Salts: Aluminium chloride or aluminium nitrate is added to the linoleic acid solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of this compound.
Purification: The resulting product is purified through filtration and washing to remove any unreacted starting materials and by-products.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminium trilinoleate undergoes various chemical reactions, including:
Oxidation: Exposure to air or oxygen can lead to the oxidation of the linoleic acid moiety, forming peroxides and other oxidation products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form aluminium hydroxide and linoleic acid.
Complexation: this compound can form complexes with other metal ions, affecting its solubility and reactivity.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures and in the presence of oxygen or air.
Hydrolysis: Occurs in aqueous environments, particularly under acidic or basic conditions.
Complexation: Involves the addition of metal salts or chelating agents.
Major Products Formed:
Oxidation Products: Peroxides, aldehydes, and ketones.
Hydrolysis Products: Aluminium hydroxide and linoleic acid.
Complexes: Various metal-aluminium-linoleate complexes.
Wissenschaftliche Forschungsanwendungen
Aluminium trilinoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other aluminium-based compounds and as a catalyst in organic reactions.
Biology: Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of coatings, inks, and paints due to its ability to improve adhesion and durability.
Wirkmechanismus
The mechanism of action of aluminium trilinoleate involves its interaction with cell membranes and proteins. The linoleic acid moiety can integrate into lipid bilayers, affecting membrane fluidity and permeability. Aluminium ions can interact with proteins and enzymes, potentially altering their activity and function. These interactions can influence various cellular processes, including signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Aluminium Stearate: Another aluminium-based compound used in coatings and lubricants.
Aluminium Palmitate: Similar in structure and used in cosmetics and pharmaceuticals.
Aluminium Oleate: Used in the production of soaps and detergents.
Uniqueness of Aluminium Trilinoleate: this compound is unique due to its polyunsaturated linoleic acid moiety, which imparts distinct chemical and physical properties. Its ability to undergo oxidation and form complexes with other metals makes it particularly valuable in various industrial and research applications.
Eigenschaften
CAS-Nummer |
645-17-0 |
|---|---|
Molekularformel |
C54H93AlO6 |
Molekulargewicht |
865.3 g/mol |
IUPAC-Name |
aluminum;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/3C18H32O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*7-6-,10-9-; |
InChI-Schlüssel |
BEQTZCISVVHICR-VLKMOBIUSA-K |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Al+3] |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


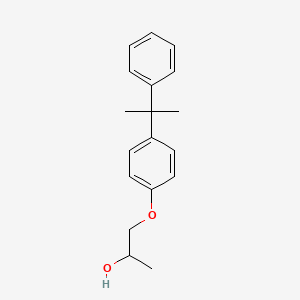
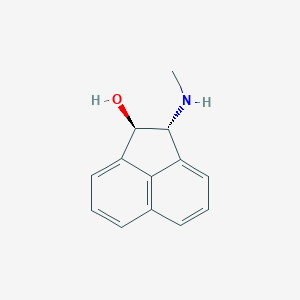
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
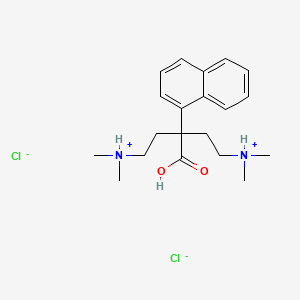
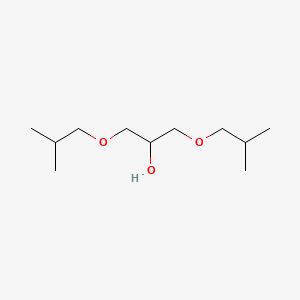
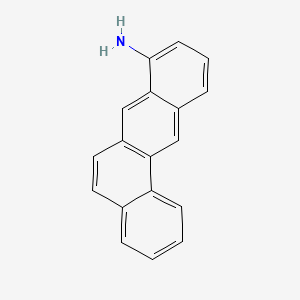
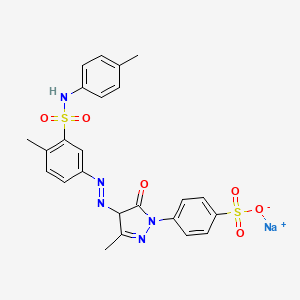
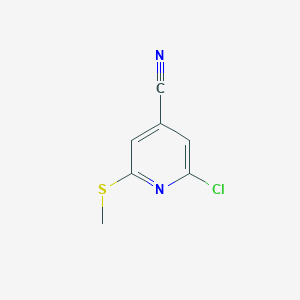
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)
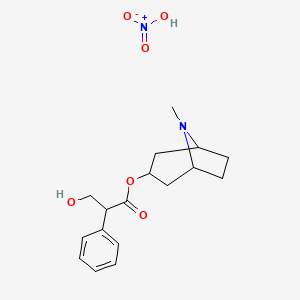

![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)

